molecular formula C22H37F3N5O15P B6295445 (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate CAS No. 2022956-57-4

(Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate

Katalognummer B6295445
CAS-Nummer: 2022956-57-4
Molekulargewicht: 699.5 g/mol
InChI-Schlüssel: VOVARWKFHRHPTA-FDSVLYOWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The (Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate is a peptide derived from a region of the tau protein that is involved in the formation of the microtubules in the brain. It has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. This peptide has been used as a blocking agent in trifluoroacetate (TFA) to inhibit the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules.

Wissenschaftliche Forschungsanwendungen

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has been used in a variety of scientific studies to investigate the role of tau in different diseases, including Alzheimer's disease and other neurodegenerative diseases. It has been used to block the binding of tau to microtubules, thus allowing for further investigation of tau's role in the formation of microtubules. Additionally, the peptide has been used to study the effects of tau on cell signaling pathways, and to investigate the role of tau in the development of neurodegenerative diseases.

Wirkmechanismus

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate acts as a blocking agent that binds to the amino acid residues of the tau protein and prevents it from binding to microtubules. This prevents the tau protein from forming the microtubules that are essential for normal neuronal functioning.
Biochemical and Physiological Effects
The (Ser(PO3H2)262)-Tau Peptide (this compound) PAb Blocking Trifluoroacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the binding of tau to microtubules, thus preventing the formation of microtubules. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the formation of microtubules, as well as to decrease the levels of certain proteins involved in the formation of microtubules.

Vorteile Und Einschränkungen Für Laborexperimente

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of studies. Additionally, it is highly specific, meaning that it will only block the binding of tau to microtubules and not to other proteins. However, one of the main limitations is that it is not very stable and can be easily degraded by enzymes.

Zukünftige Richtungen

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate has a number of potential future directions. One potential direction is to further investigate the role of tau in the formation of microtubules and its role in the development of neurodegenerative diseases. Additionally, further research could be done to develop more stable versions of the peptide that are resistant to degradation. Other potential directions include investigating the effects of the peptide on other proteins involved in the formation of microtubules and investigating the effects of the peptide on cell signaling pathways. Finally, further research could be done to develop more efficient methods of synthesizing the peptide and to develop new applications for the peptide.

Synthesemethoden

The (Ser(PO3H2)262)-Tau Peptide ((Ser(PO3H2)262)-Tau Peptide (260-264) PAb Blocking Trifluoroacetate) PAb Blocking Trifluoroacetate is synthesized using a combination of solid-phase and solution-phase peptide synthesis. The solid-phase synthesis involves the attachment of a resin-bound peptide to the amino acid residues of the tau protein, followed by the addition of a blocking agent, such as trifluoroacetate. The solution-phase synthesis involves the coupling of the blocking agent to the peptide, followed by the addition of a protecting group to the blocking agent. The peptide is then cleaved from the resin and purified using reverse-phase chromatography.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N5O13P.C2HF3O2/c1-4-9(2)15(21)18(31)22-7-13(27)23-12(8-38-39(35,36)37)17(30)25-16(10(3)26)19(32)24-11(20(33)34)5-6-14(28)29;3-2(4,5)1(6)7/h9-12,15-16,26H,4-8,21H2,1-3H3,(H,22,31)(H,23,27)(H,24,32)(H,25,30)(H,28,29)(H,33,34)(H2,35,36,37);(H,6,7)/t9-,10+,11-,12-,15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVARWKFHRHPTA-FDSVLYOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37F3N5O15P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.